(R)-2-Phenoxypropionic acid

Agrochemical Herbicide ACCase inhibitor

Enantiopure (R)-2-Phenoxypropionic acid (≥98%, CAS 1129-46-0) is the essential stereospecific building block for aryloxyphenoxypropionate (APP) herbicide synthesis. Only the R-enantiomer provides the biologically active conformation for ACCase inhibition—the S-enantiomer and racemate cannot access the required low-energy conformer and differ in solid-state properties, directly compromising crystallization, formulation, and yield. Procuring certified R-PPA eliminates downstream chiral resolution of HPPA, reduces enantiomeric impurity burden, and improves atom economy. Also ideal for chiral auxiliary applications, biocatalytic kinetic resolution, and chiral HPLC method calibration.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1129-46-0
Cat. No. B074278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenoxypropionic acid
CAS1129-46-0
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=CC=C1
InChIInChI=1S/C9H10O3/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m1/s1
InChIKeySXERGJJQSKIUIC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams and R&D Managers Should Evaluate (R)-2-Phenoxypropionic Acid CAS 1129-46-0 as a Strategic Chiral Intermediate


(R)-2-Phenoxypropionic acid (CAS 1129-46-0), also referred to as R-PPA or (R)-2-phenoxypropanoic acid, is a chiral monocarboxylic acid characterized by a phenoxy group attached to the C2 position of propionic acid. The compound exists as a crystalline solid with a molecular weight of 166.17 g/mol . It serves as a critical stereodefined building block in the synthesis of aryloxyphenoxypropionate (APP) herbicides via its conversion to (R)-2-(4-hydroxyphenoxy)propionic acid (R-HPPA) [1], and as a chiral auxiliary in asymmetric synthesis [2].

Why Racemic 2-Phenoxypropionic Acid or Alternative Chiral Acids Cannot Substitute for (R)-2-Phenoxypropionic Acid in Stereospecific Applications


Substitution of (R)-2-phenoxypropionic acid (CAS 1129-46-0) with the racemic mixture or the (S)-enantiomer (CAS 1912-28-8) introduces quantifiable risks to product efficacy, process yield, and regulatory compliance. Only the R-enantiomer exhibits the biologically active conformation required for ACCase inhibition in herbicide synthesis, as the S-enantiomer cannot access the necessary low-energy conformer due to steric interference of the S-methyl with the phenyl o-hydrogen [1]. The racemate also differs substantially in solid-state properties—it melts approximately 30 K higher and is denser than the pure enantiomer [2]—which directly impacts downstream crystallization, formulation behavior, and purification efficiency. For manufacturing purposes, the use of racemic or mixed-enantiomer starting material introduces an enantiomeric impurity burden that must be either tolerated (reducing final product potency) or removed via additional resolution steps that increase process cost and complexity [3].

Quantitative Evidence: How (R)-2-Phenoxypropionic Acid CAS 1129-46-0 Outperforms Its Closest Comparators


Enantiomer-Specific Biological Activity: R-Enantiomer Active vs. S-Enantiomer Inactive in Herbicidal ACCase Inhibition

In the aryloxyphenoxypropionic acid class of herbicides, only the R-enantiomer contributes herbicidal activity, whereas the S-enantiomer is inactive [1]. Molecular modeling established that the R-2-phenoxypropionic acid moiety adopts a specific low-energy active conformation with the R-methyl distal to the phenoxy fragment, stabilized by the generalized anomeric effect around the propionate ether bond. The S-enantiomer cannot access this conformation due to steric clash between the S-methyl and the o-hydrogen of the phenyl ring [2][3].

Agrochemical Herbicide ACCase inhibitor

Solid-State Differentiation: Melting Point and Density of Enantiopure (R)-2-Phenoxypropionic Acid vs. Racemate

The racemate of 2-phenoxypropionic acid behaves as a racemic compound with a higher melting point and greater density than the pure enantiomer [1]. Specifically, the racemate melts approximately 30 K higher than the pure enantiomer [2]. Low-temperature crystallographic analysis revealed that hydrogen-bonded cyclic dimers form across crystallographic symmetry elements in the racemate but not in the pure enantiomer structure [3].

Solid-state chemistry Crystallization Process development

Commercial Purity Specifications and Procurement-Grade Differentiation for (R)-2-Phenoxypropionic Acid

Commercial suppliers offer (R)-2-phenoxypropionic acid at distinct purity grades that directly impact its suitability for different applications. Fluorochem and Bide Pharmatech supply the compound at 98% minimum purity with supporting analytical documentation including NMR, HPLC, and GC . AKSci offers a 95% minimum purity grade . The 3% purity differential (95% vs. 98%) may be significant for applications requiring minimal impurity interference.

Procurement Quality control Specifications

Application as Chiral Resolving Agent: Kinetic Resolution Selectivity for Cyclic Amines

The 2,5-dioxopyrrolidin-1-yl ester of (R)-2-phenoxypropanoic acid functions as an efficient chiral resolving agent in the acylative kinetic resolution of racemic cyclic alkylamines [1]. The highest selectivity was observed for 2-methylpiperidine, with predominant formation of the (R,R)-amide diastereomer, confirmed by DFT modeling [2].

Asymmetric synthesis Kinetic resolution Chiral auxiliary

Procurement-Driven Application Scenarios: Where (R)-2-Phenoxypropionic Acid Delivers Quantifiable Value


Stereospecific Synthesis of Aryloxyphenoxypropionate (APP) Herbicides via (R)-2-(4-Hydroxyphenoxy)propionic Acid (R-HPPA)

The primary industrial application of (R)-2-phenoxypropionic acid is as a precursor for R-HPPA production via microbial C4 hydroxylation [1]. This transformation is stereospecific: the R-configuration of PPA is retained in R-HPPA, which serves as the essential chiral intermediate for commercial APP herbicides. Procuring enantiopure R-PPA eliminates the need for subsequent chiral resolution of HPPA, directly reducing manufacturing complexity and improving atom economy. The R-enantiomer is the sole biologically active stereoisomer in the APP herbicide class [2], making enantiopure starting material a non-negotiable requirement for producing efficacious final products [3].

Asymmetric Synthesis as a Chiral Auxiliary and Chiral Building Block

(R)-2-Phenoxypropionic acid functions as a chiral building block in the synthesis of enantiomerically pure pharmaceutical intermediates and fine chemicals [1]. The compound can be derivatized to activated esters (e.g., 2,5-dioxopyrrolidin-1-yl ester) that serve as chiral resolving agents for racemic amine mixtures via acylative kinetic resolution [2]. The 2-aryloxypropionic acid scaffold offers distinct stereoelectronic properties compared to simpler chiral acids (e.g., lactic acid or mandelic acid derivatives), enabling different selectivity profiles in asymmetric transformations [3]. Researchers should procure the 98% purity grade for applications where trace impurities may influence stereochemical outcomes.

Enzymatic and Biocatalytic Process Development: Substrate for Lipase-Catalyzed Reactions

(R)-2-Phenoxypropionic acid serves as both a synthetic target and a substrate in biocatalytic studies. Lipase-catalyzed enantioselective esterification of racemic 2-phenoxypropionic acid can be directly monitored using HPLC equipped with an immobilized cellulose-based chiral stationary phase (Chiralpak IB) with UV and polarimetric detection in series [1]. This analytical system enables real-time monitoring of enantiomeric excess during kinetic resolution, supporting process optimization for chiral separation workflows. Procuring reference-grade (R)-2-phenoxypropionic acid (≥98% purity) is essential for accurate calibration of chiral HPLC methods and for use as an authentic standard in enantiomeric excess determination [2].

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